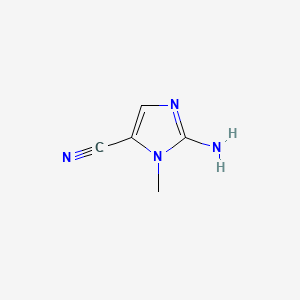
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether (MTPNE) is an organic compound with a variety of applications in scientific research. It is a colorless liquid that is highly soluble in both organic and aqueous solvents. MTPNE is used in a wide range of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a biological probe. It has been studied for its ability to interact with proteins, and its ability to bind to membranes.
Wirkmechanismus
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been studied for its ability to interact with proteins. It is believed that this compound binds to proteins via hydrophobic interactions and hydrogen bonding. The binding of this compound to proteins results in the formation of a complex that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to bind to proteins and membranes, and it has been shown to interact with a variety of proteins. Additionally, this compound has been shown to have an effect on the activity of certain enzymes, such as phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in both organic and aqueous solvents, making it easy to use in a variety of laboratory experiments. The main limitation of this compound is its low solubility in non-polar solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
The use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in scientific research is continuing to expand. Future research could focus on the development of new methods for synthesizing this compound, as well as its use in studying membrane binding and protein-protein interactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery. Finally, further research could be conducted to explore the use of this compound in organic synthesis, as well as its potential applications in the synthesis of pharmaceuticals.
Synthesemethoden
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is synthesized from the reaction of 3-thiophenecarbaldehyde and 3-methylaminopropyl 1-naphthyl ether in the presence of an acid catalyst. The reaction is carried out in an aqueous solution and is typically carried out at a temperature of 80-100°C. The reaction proceeds via a nucleophilic addition of the 3-methylaminopropyl 1-naphthyl ether to the 3-thiophenecarbaldehyde, forming the desired product.
Wissenschaftliche Forschungsanwendungen
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has a number of applications in scientific research. It has been used as a fluorescent dye and as a biological probe. It has also been used in studies of protein-protein interactions and has been used as a tool for studying membrane binding. Additionally, it has been used as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
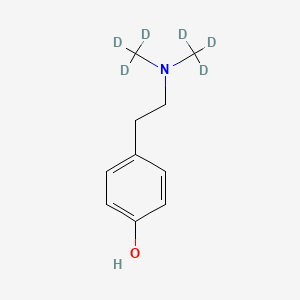
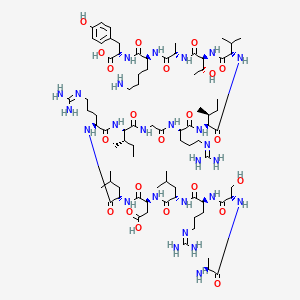
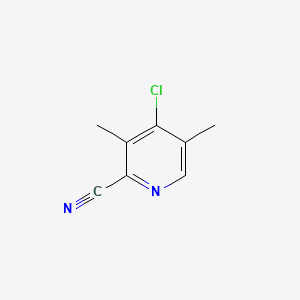
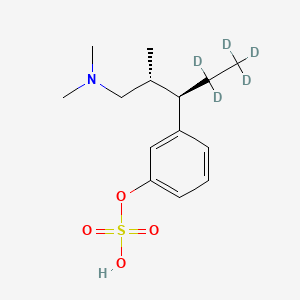

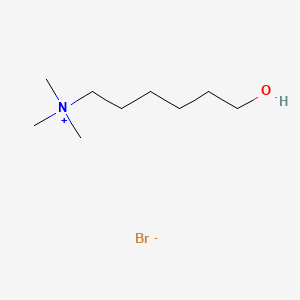
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)

